(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid
Description
(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid is a chiral, Fmoc-protected amino acid derivative featuring a methoxy-oxohexanoic acid backbone. The (3R) configuration denotes the stereochemistry at the third carbon, critical for its role in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection for the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) while leaving acid-labile groups intact .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-28-21(26)11-10-14(12-20(24)25)23-22(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,27)(H,24,25)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHAEYHTHOUSIV-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Fmoc vs. Boc-Protected Analogs
(3R)-3-(((tert-Butoxy)carbonyl)amino)-6-methoxy-6-oxohexanoic Acid ()
- Protecting Group : Boc (tert-butoxycarbonyl) instead of Fmoc.
- Molecular Formula: C${13}$H${21}$NO$_{7}$
- Molecular Weight : 303.31 g/mol
- Key Differences :
(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic Acid ()
Heterocyclic and Modified Backbone Analogs
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic Acid ()
- Structure: Incorporates a pyridinone ring instead of a linear hexanoic acid chain.
- Molecular Formula : C${20}$H${18}$N${2}$O${5}$
- Molecular Weight : 366.37 g/mol
- Applications: Likely used in kinase inhibitor design or as a bioisostere in drug development .
Chain-Length and Substituent Variants ()
(R)-3-((Fmoc)amino)-5-methylhexanoic Acid
- Structure: Shorter carbon chain (hexanoic acid) with a methyl substituent.
- Molecular Formula: C${22}$H${23}$NO$_{5}$
- Molecular Weight : 389.42 g/mol
- Key Differences :
- Hydrophobicity : Increased lipophilicity due to the methyl group, affecting membrane permeability in drug candidates.
Data Table: Comparative Analysis
Research Findings and Practical Considerations
- Synthetic Utility : Fmoc derivatives dominate SPPS due to orthogonal protection strategies, while Boc analogs are reserved for acid-resistant sequences .
- Safety Profile : Fmoc-protected compounds (e.g., –7) require stringent handling (gloves, ventilation) due to acute toxicity risks, whereas Boc compounds are generally less hazardous .
- Metabolic Stability : Analogs like cis-3-(9H-purin-6-ylthio)acrylic acid () highlight how structural modifications (e.g., thioether linkages) influence metabolic pathways and prodrug activation .
Q & A
Basic: What analytical methods are recommended to confirm the purity and structural integrity of this compound?
Methodological Answer:
To verify purity, use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to detect impurities at 265 nm (Fmoc chromophore). Structural confirmation requires NMR spectroscopy :
- ¹H/¹³C NMR for backbone protons (e.g., methoxy group at δ ~3.6 ppm, Fmoc aromatic protons at δ ~7.2–7.8 ppm).
- Mass spectrometry (ESI-MS or MALDI-TOF) for accurate molecular weight validation (expected [M+H]⁺ ~494.5 g/mol).
Reference: Physical characterization methods are inferred from analogous Fmoc-protected compounds in , and 24.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and face shield to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
- Spill Management: Avoid water contact to prevent dispersion; collect spills with inert absorbents and dispose as hazardous waste .
Basic: How should this compound be stored to maintain stability?
Methodological Answer:
- Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group .
- Contradiction Note: Some SDS recommend "cool, well-ventilated areas" without refrigeration . Resolve discrepancies by testing batch stability via HPLC under both conditions .
Advanced: How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Agents: Use HBTU/HOBt or DIC/Oxyma Pure in DMF to activate the carboxylic acid, minimizing racemization .
- Steric Hindrance Mitigation: Pre-activate the compound for 5–10 minutes before resin addition. Increase coupling time to 2–4 hours for bulky residues .
- Solvent Optimization: Add 20% v/v DCM to DMF to improve solubility and resin swelling .
Advanced: How can conflicting data on the compound’s solubility be resolved?
Methodological Answer:
- Contradiction: Some sources report "insoluble" in water , while others lack solubility data .
- Resolution: Perform a solubility screen in DMSO, DMF, and acetonitrile/water mixtures. Use sonication (30 min) and centrifuge (14,000 rpm) to isolate soluble fractions. Quantify via UV-Vis at 265 nm .
Advanced: What mechanistic role does the methoxy-oxohexanoate group play in peptide synthesis?
Methodological Answer:
- Steric Effects: The branched hexanoate chain may hinder coupling to bulky amino acids (e.g., Trp, Tyr), requiring optimized deprotection with 20% piperidine in DMF .
- Solubility Modulation: The methoxy group enhances solubility in polar aprotic solvents (DMF, NMP), critical for SPPS .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Flash Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to isolate the product. Monitor fractions by TLC (Rf ~0.3) .
- Recrystallization: Dissolve in warm ethanol (40°C) and cool to −20°C for 12 hours to obtain high-purity crystals .
Advanced: How can low yields in automated peptide synthesis be troubleshooted?
Methodological Answer:
- Deprotection Efficiency: Verify Fmoc removal with Kaiser Test ; incomplete deprotection requires extended piperidine treatment (2 × 10 min) .
- Side Reactions: Check for methoxy group hydrolysis under basic conditions (pH >9). Use milder bases (e.g., 0.1 M NaOH) for cleavage .
Advanced: What are the ecological disposal considerations for this compound?
Methodological Answer:
- Waste Treatment: Incinerate at >850°C with alkaline scrubbers to neutralize NOx and CO byproducts .
- Environmental Persistence: No biodegradation data is available; avoid aqueous disposal to prevent groundwater contamination .
Basic: How is the Fmoc group selectively removed during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
